Ataluren - 775304-57-9

Ataluren

Catalog Number: EVT-260339
CAS Number: 775304-57-9
Molecular Formula: C15H9FN2O3
Molecular Weight: 284.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ataluren, also known as 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid, is a small molecule investigated for its potential to treat diseases caused by nonsense mutations. [] These mutations result in premature termination codons (PTCs) within messenger RNA (mRNA), leading to the production of truncated and often nonfunctional proteins. [, , , , , ] Ataluren is proposed to function by enabling the cellular machinery to "read through" these premature stop codons, thus allowing the production of full-length functional proteins. [, , , , , , , , ] This potential to restore protein function has garnered significant interest in Ataluren as a therapeutic agent for various genetic diseases. [, ]

Ataluren acyl glucuronide

Compound Description: Ataluren acyl glucuronide is the major metabolite of ataluren, formed through direct glucuronidation. [] This metabolic process primarily occurs in the liver and kidneys. [] Ataluren acyl glucuronide was identified as the dominant metabolite in human urine and bile in rats. []

Relevance: While ataluren acyl glucuronide is a metabolite of ataluren, not much is known about its activity. Studies show that increasing levels of bovine serum albumin enhanced the glucuronidation process, resulting in higher ataluren acyl glucuronide formation. [] This information suggests that the metabolic conversion of ataluren to ataluren acyl glucuronide may be influenced by factors affecting protein binding. Further research is needed to fully elucidate the pharmacological activity of ataluren acyl glucuronide and its implications for ataluren treatment.

Tobramycin

Compound Description: Tobramycin is an aminoglycoside antibiotic commonly used to treat chronic lung infections in cystic fibrosis patients. [] It functions by binding to bacterial ribosomes, inhibiting protein synthesis. []

Relevance: While structurally unrelated to ataluren, tobramycin is relevant because it exhibits an antagonistic interaction with ataluren's readthrough activity. [, ] Studies showed that chronic tobramycin use in cystic fibrosis patients diminished ataluren's efficacy in improving lung function and reducing exacerbations. [] This observation highlights a potentially significant drug interaction that should be considered in clinical practice and trial design. Further research is needed to fully understand the mechanism of this interaction.

G418 (Geneticin)

Compound Description: G418, also known as Geneticin, is an aminoglycoside antibiotic with known nonsense suppressor activity. [] Similar to tobramycin, it binds to ribosomes, but its effect on translational readthrough differs from ataluren. []

Relevance: G418 serves as a comparator to ataluren in understanding mechanisms of premature stop codon readthrough. Studies using an in vitro eukaryotic translation system revealed that while both compounds stimulate readthrough, they employ distinct mechanisms. [] G418 primarily functions by increasing near-cognate tRNA mispairing with the premature stop codon, ultimately promoting readthrough. [] This contrasts with ataluren's primary mechanism, which involves inhibiting release factor activity to facilitate readthrough. [] This comparative analysis emphasizes the diverse approaches to developing translational read-through-inducing drugs (TRIDs).

NV2445

Compound Description: NV2445 is an analog of ataluren designed as a potential nonsense mutation suppressor. [] While its specific chemical structure is not disclosed in the provided papers, it is classified as an Ataluren analogue.

Relevance: NV2445 represents a potential next-generation TRID with a related structure to ataluren. A study employed computational methods, including induced fit docking (IFD) and quantum polarized ligand docking (QPLD), to compare the binding affinity of ataluren and NV2445 to CFTR-mRNA. [] Results suggested that both compounds exhibit a preference for binding to mRNA, supporting their potential role in promoting readthrough at premature stop codons. [] This research highlights the ongoing efforts to develop improved TRIDs based on ataluren's framework, aiming for enhanced efficacy and broader therapeutic application.

Source and Classification

Ataluren is classified as a low molecular weight compound with a molecular weight of approximately 284.24 Da. It is derived from benzoic acid and is characterized by its unique oxadiazole moiety. The compound was initially identified through high-throughput screening methods aimed at finding agents that could promote readthrough of premature stop codons in messenger RNA. Ataluren does not share structural similarities with aminoglycosides, which are another class of compounds known to induce readthrough but with higher toxicity profiles .

Synthesis Analysis

The synthesis of ataluren involves several key steps:

  1. Starting Material: The synthesis begins with 3-cyanobenzoic acid methyl ester.
  2. Formation of Oxime: This compound is reacted with hydroxylamine to produce an oxime derivative.
  3. Acylation Reaction: The oxime is then treated with 2-fluorobenzoyl chloride under basic conditions to form an intermediate compound.
  4. Cyclization: The intermediate undergoes cyclization in toluene at elevated temperatures to yield an oxadiazole compound.
  5. Hydrolysis: Finally, the oxadiazole undergoes hydrolysis in an aqueous sodium hydroxide solution to produce ataluren as a white powder.
Molecular Structure Analysis

Ataluren's molecular structure features a benzoic acid core linked to a [1,2,4]oxadiazole ring via a phenyl group. The structure can be depicted as follows:

  • Molecular Formula: C13_{13}H10_{10}F1_{1}N3_{3}O2_{2}
  • Functional Groups: The presence of a carboxylic acid group and a fluorinated aromatic ring contributes to its biological activity.

The compound is not optically active and has low solubility in water (<1 µg/mL), which poses challenges for formulation but may contribute to its selective action in biological systems .

Chemical Reactions Analysis

Ataluren primarily participates in reactions involving its interaction with the ribosomal machinery during protein synthesis:

  • Termination Inhibition: Ataluren inhibits the activity of release factors involved in terminating protein synthesis at premature stop codons.
  • Competitive Inhibition: It acts as a competitive inhibitor at multiple sites within the ribosome, affecting the hydrolysis of peptidyl-tRNA and thereby promoting readthrough of nonsense mutations .

This mechanism distinguishes ataluren from aminoglycosides, which bind more tightly to specific sites on the ribosome.

Mechanism of Action

Ataluren's mechanism involves binding to various sites on the ribosomal apparatus, particularly affecting the release factor complex. It inhibits the release factor-dependent hydrolysis activity necessary for terminating translation at premature stop codons:

  • Binding Sites: Studies indicate that ataluren binds to regions within rRNA and eRF1 (eukaryotic release factor 1), disrupting normal termination processes.
  • Kinetic Studies: Kinetic analyses show that ataluren slows down the release of tRNA and peptide from the ribosome after cleaving the peptidyl-tRNA bond, suggesting a cooperative binding mechanism that enhances readthrough efficiency .
Physical and Chemical Properties Analysis

Ataluren exhibits several notable physical and chemical properties:

  • Appearance: White powder
  • Solubility: Very low solubility in water (<1 µg/mL)
  • Stability: Stable under acidic and neutral conditions but may degrade under extreme alkaline conditions.

These properties influence its formulation and delivery as a therapeutic agent .

Applications

Ataluren has significant clinical applications:

  1. Duchenne Muscular Dystrophy (DMD): It is approved for treating patients with nonsense mutation DMD, aiming to restore dystrophin production through readthrough of premature stop codons.
  2. Cystic Fibrosis: Research suggests potential applications in cystic fibrosis caused by similar genetic mutations.
  3. Research Tool: Ataluren serves as a valuable tool in molecular biology for studying translation mechanisms and developing therapies for other genetic disorders involving nonsense mutations .
Molecular Mechanisms of Nonsense Mutation Suppression

Ribosomal Readthrough Mechanisms in Premature Termination Codon Bypass

Ataluren (PTC124) promotes ribosomal readthrough of premature termination codons (PTCs) through targeted interference with eukaryotic translation termination machinery. Unlike aminoglycosides that primarily act on the ribosomal decoding center, Ataluren exhibits a multi-site binding mechanism. Photoaffinity labeling studies using an Ataluren analog ([³H]-AzAt) identified specific binding sites within the ribosomal RNA, localized proximal to the decoding center (DC) and peptidyl transferase center (PTC) of the 40S subunit [5]. These binding sites spatially overlap with regions critical for release factor function but do not significantly overlap with tRNA binding sites.

Kinetic analyses using single-molecule fluorescence assays demonstrate that Ataluren specifically inhibits the hydrolysis step of termination catalyzed by the eukaryotic release factor complex (eRF1•eRF3•GTP). The drug acts as a competitive inhibitor of productive RFC binding to the ribosomal A-site, effectively reducing the efficiency of premature stop codon recognition [5]. This mechanism allows near-cognate tRNAs to outcompete release factors at PTCs, enabling continued translation elongation. Crucially, Ataluren exhibits minimal interference with normal termination at physiological stop codons due to higher binding affinity of the RFC at native termination sites [1] [5].

Table 1: Comparative Mechanisms of Premature Termination Codon Readthrough Agents

Mechanistic FeatureAtalurenAminoglycosides (e.g., G418)
Primary TargetRibosomal rRNA (DC/PTC regions) & RFC16S/18S rRNA decoding center
Inhibition SpecificityCompetitive RFC inhibitionRibosomal proofreading impairment
Effect on Peptidyl-tRNA HydrolysisInhibits hydrolysis stepMinimal effect
Codon PreferenceUGA > UAG > UAAUAG > UAA > UGA
Effect on Normal TerminationMinimal interferenceSignificant interference
Toxicity ProfileLowHigh (ototoxicity/nephrotoxicity)

Codon-Specific Efficacy: UGA vs. UAG/UAA Selectivity Patterns

Ataluren demonstrates significant codon-specific efficacy, with the highest readthrough efficiency observed at UGA stop codons. Initial reporter assays in HEK293 cells revealed a hierarchical efficacy pattern: UGA (maximum 25% readthrough) > UAG (12%) > UAA (7%) at optimal concentrations (~5 μg/mL) [2] [8]. This selectivity pattern differs fundamentally from aminoglycosides, which show preferential activity at UAG codons.

The molecular basis for UGA preference involves structural compatibility between Ataluren and the ribosomal decoding site when UGA occupies the A-site. Computational mutagenesis and molecular dynamics simulations demonstrate that Ataluren's binding affinity to mRNA is enhanced when the PTC is flanked by specific nucleotide sequences, particularly those containing guanine residues adjacent to UGA [1]. Additionally, the UGA codon permits more stable near-cognate tRNA pairings (tryptophan tRNA) compared to other stop codons, synergizing with Ataluren's mechanism of RFC inhibition [2] [6].

Table 2: Codon-Specific Readthrough Efficiency of Ataluren

Stop CodonRelative Readthrough Efficiency (%)Primary Near-Cognate tRNASequence Context Sensitivity
UGA100% (reference)Tryptophan (UGG)High (G-flanking enhances efficacy)
UAG48-60%Tyrosine (UAC), Glutamine (CAG)Moderate
UAA28-35%Lysine (AAA), Glutamine (CAA)Low

tRNA-Codon Interaction Dynamics in Near-Cognate Pairing

Ataluren facilitates PTC readthrough by modulating the kinetics of near-cognate tRNA accommodation rather than altering ribosomal affinity for non-cognate tRNAs. Biochemical studies using human cell-free translation systems reveal that Ataluren increases the dwell time of near-cognate tRNAs at PTC sites by approximately 3-fold, significantly enhancing the probability of peptidyl transfer [5]. This kinetic modulation occurs without compromising the ribosome's discrimination against completely non-cognate tRNAs, maintaining translational fidelity.

The specific amino acid incorporation patterns during Ataluren-induced readthrough have been characterized through mass spectrometry analysis of full-length proteins. At UGA codons, tryptophan insertion predominates (≈62%), followed by cysteine (≈18%) and arginine (≈11%) [2] [5]. This non-random insertion pattern reflects the natural wobble pairing capabilities of near-cognate tRNAs rather than direct tRNA-Ataluren interactions. The drug's oxadiazole scaffold appears to induce subtle conformational changes in the decoding center that relax the stringency of codon-anticodon proofreading specifically at PTC positions, without affecting global translational accuracy [1] [5].

Controversies in Target Identification and Luciferase Assay Artifacts

Significant controversy surrounds Ataluren's initial identification and mechanistic characterization, primarily stemming from its unanticipated activity in firefly luciferase (FLuc)-based reporter systems. Structural studies revealed that Ataluren binds FLuc with nanomolar affinity (Kd ≈ 40 nM), forming a stable adenylate adduct in the enzyme's active site [3] [7]. This interaction stabilizes the enzyme against proteolytic degradation, leading to artificial signal amplification in FLuc-based readthrough assays—a phenomenon initially misinterpreted as translational readthrough.

Independent validation studies using orthogonal reporter systems (Renilla luciferase, GFP, and β-galactosidase) demonstrated minimal to no readthrough activity for Ataluren at concentrations ≤100 μM, while positive controls (G418) showed robust activity [7]. Crucially, the characteristic bell-shaped dose-response curve originally reported for Ataluren matches the profile observed for known FLuc inhibitors, where signal amplification peaks at concentrations that partially saturate the enzyme (≈0.15 μM) before inhibition dominates at higher concentrations [3] [7].

Table 3: Evidence of Luciferase Assay Interference by Ataluren

Experimental ApproachKey FindingImplication
X-ray CrystallographyAtaluren-AMP adduct formation in FLuc active siteExplains enzyme stabilization artifact
Dose-Response in FLuc vs. Non-FLuc ReportersBell curve in FLuc; No activity in RLuc/GFP at equivalent dosesAssay-specific artifact rather than biological activity
Wash-Out ExperimentsFLuc signal amplification persists after drug removalConsistent with protein stabilization mechanism
Enzyme Kinetic StudiesNon-competitive inhibition with luciferinIndicates direct enzyme binding

Despite these controversies, subsequent research using non-luciferase models (e.g., immunoblotting for full-length dystrophin and functional CFTR assays) provided evidence supporting genuine readthrough activity at micromolar concentrations [2] [6] [8]. The current consensus acknowledges Ataluren's bona fide readthrough activity but emphasizes that initial efficacy estimates from FLuc-based assays were substantially inflated by the stabilization artifact. This understanding underscores the necessity of orthogonal assay validation in future TRID development [1] [6] [7].

Properties

CAS Number

775304-57-9

Product Name

Ataluren

IUPAC Name

3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Molecular Formula

C15H9FN2O3

Molecular Weight

284.24 g/mol

InChI

InChI=1S/C15H9FN2O3/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,19,20)

InChI Key

OOUGLTULBSNHNF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O)F

Solubility

Soluble in DMSO, not in water

Synonyms

ataluren
PTC 124
PTC-124
PTC124

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.